3-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide
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Overview
Description
3-(4-CHLOROPHENYL)-N-(2-METHOXY-4-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzopyran core, which is a common structural motif in many biologically active molecules. The presence of chloro, methoxy, and nitro substituents further enhances its chemical reactivity and potential utility in different domains.
Preparation Methods
The synthesis of 3-(4-CHLOROPHENYL)-N-(2-METHOXY-4-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The chloro, methoxy, and nitro groups are introduced through electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
3-(4-CHLOROPHENYL)-N-(2-METHOXY-4-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas, potentially converting nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed will depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-N-(2-METHOXY-4-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to inhibition or activation of biological processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 3-(4-CHLOROPHENYL)-N-(2-METHOXY-4-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE include other benzopyran derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activity and applications
Properties
Molecular Formula |
C23H17ClN2O6 |
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Molecular Weight |
452.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C23H17ClN2O6/c1-31-21-12-17(26(29)30)7-9-19(21)25-22(27)14-4-8-18-15(10-14)11-20(32-23(18)28)13-2-5-16(24)6-3-13/h2-10,12,20H,11H2,1H3,(H,25,27) |
InChI Key |
PQWLOXJMHDGCQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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